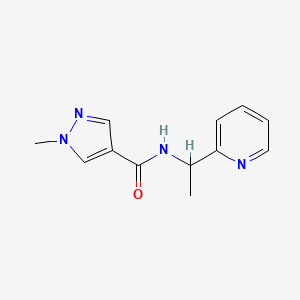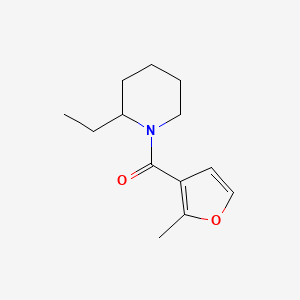
6-chloro-N,N-dimethyl-3,4-dihydro-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-N,N-dimethyl-3,4-dihydro-2H-chromene-3-carboxamide, also known as CDC, is a compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of chromene derivatives and has been found to possess a range of biological activities, including antitumor, anti-inflammatory, and antiviral properties. In
Mécanisme D'action
The precise mechanism of action of 6-chloro-N,N-dimethyl-3,4-dihydro-2H-chromene-3-carboxamide is not fully understood. However, it has been proposed that 6-chloro-N,N-dimethyl-3,4-dihydro-2H-chromene-3-carboxamide exerts its antitumor activity by inducing apoptosis in cancer cells. This compound has been found to activate the intrinsic apoptotic pathway by upregulating the expression of pro-apoptotic proteins and downregulating the expression of anti-apoptotic proteins. In addition, 6-chloro-N,N-dimethyl-3,4-dihydro-2H-chromene-3-carboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair.
Biochemical and Physiological Effects:
6-chloro-N,N-dimethyl-3,4-dihydro-2H-chromene-3-carboxamide has been found to possess a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and inhibit the activity of topoisomerase II. Moreover, 6-chloro-N,N-dimethyl-3,4-dihydro-2H-chromene-3-carboxamide has been found to possess antioxidant activity by scavenging free radicals and reducing oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
6-chloro-N,N-dimethyl-3,4-dihydro-2H-chromene-3-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. Moreover, it has been extensively studied for its potential therapeutic applications and has been found to possess a range of biological activities. However, 6-chloro-N,N-dimethyl-3,4-dihydro-2H-chromene-3-carboxamide also has some limitations. It is a relatively unstable compound and can degrade over time. Moreover, it has low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of 6-chloro-N,N-dimethyl-3,4-dihydro-2H-chromene-3-carboxamide. One potential area of research is the development of novel derivatives of 6-chloro-N,N-dimethyl-3,4-dihydro-2H-chromene-3-carboxamide with improved stability and solubility. Moreover, further studies are needed to elucidate the precise mechanism of action of 6-chloro-N,N-dimethyl-3,4-dihydro-2H-chromene-3-carboxamide and its potential therapeutic applications. In addition, the development of new delivery systems for 6-chloro-N,N-dimethyl-3,4-dihydro-2H-chromene-3-carboxamide could enhance its efficacy and reduce potential side effects. Finally, the potential use of 6-chloro-N,N-dimethyl-3,4-dihydro-2H-chromene-3-carboxamide in combination with other anticancer agents or immunomodulatory agents should be explored.
Conclusion:
In conclusion, 6-chloro-N,N-dimethyl-3,4-dihydro-2H-chromene-3-carboxamide is a compound that has been extensively studied for its potential therapeutic applications. It possesses a range of biological activities, including antitumor, anti-inflammatory, and antiviral properties. The synthesis method of 6-chloro-N,N-dimethyl-3,4-dihydro-2H-chromene-3-carboxamide is relatively straightforward, and it has several advantages for lab experiments. However, it also has some limitations, such as low solubility and stability. There are several future directions for the study of 6-chloro-N,N-dimethyl-3,4-dihydro-2H-chromene-3-carboxamide, including the development of novel derivatives, elucidation of the precise mechanism of action, and exploration of potential combination therapies.
Méthodes De Synthèse
The synthesis of 6-chloro-N,N-dimethyl-3,4-dihydro-2H-chromene-3-carboxamide involves the condensation of 6-chloro-2-hydroxyacetophenone with N,N-dimethylformamide dimethyl acetal in the presence of a catalytic amount of p-toluenesulfonic acid. The resulting intermediate is then treated with ammonium acetate to afford the final product, 6-chloro-N,N-dimethyl-3,4-dihydro-2H-chromene-3-carboxamide. The overall yield of this synthesis method is approximately 60%.
Applications De Recherche Scientifique
6-chloro-N,N-dimethyl-3,4-dihydro-2H-chromene-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to possess antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. In addition, 6-chloro-N,N-dimethyl-3,4-dihydro-2H-chromene-3-carboxamide has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Moreover, 6-chloro-N,N-dimethyl-3,4-dihydro-2H-chromene-3-carboxamide has been found to possess antiviral activity against several viruses, including HIV, herpes simplex virus, and influenza A virus.
Propriétés
IUPAC Name |
6-chloro-N,N-dimethyl-3,4-dihydro-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-14(2)12(15)9-5-8-6-10(13)3-4-11(8)16-7-9/h3-4,6,9H,5,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKGJOOGHNJDGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CC2=C(C=CC(=C2)Cl)OC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N,N-dimethyl-3,4-dihydro-2H-chromene-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3,4-Dimethylphenyl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7515577.png)
![N-[1-(1-benzofuran-2-yl)ethyl]propanamide](/img/structure/B7515591.png)
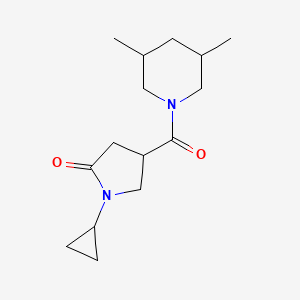
![2-Cyclopent-2-en-1-yl-1-[4-(cyclopropanecarbonyl)piperazin-1-yl]ethanone](/img/structure/B7515611.png)
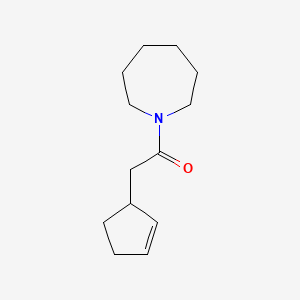

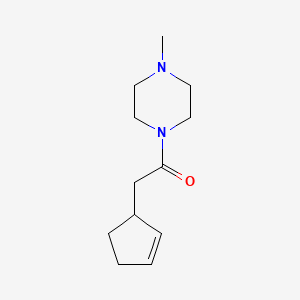
![1-[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7515630.png)



